molecular formula C18H17N5O3 B2649170 4-methoxy-1-methyl-6-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,6-dihydropyridine-3-carboxamide CAS No. 2097927-28-9

4-methoxy-1-methyl-6-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2649170
CAS No.: 2097927-28-9
M. Wt: 351.366
InChI Key: OKPSRQMGYCGSKI-UHFFFAOYSA-N
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Description

4-methoxy-1-methyl-6-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule with a molecular formula of C18H17N5O3 and a molecular weight of 351.4 g/mol . This chemically complex compound features a hybrid structure, integrating a 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine core linked via a carboxamide bridge to a 3-(pyridin-4-yl)pyrazin-2-ylmethyl moiety . The presence of this distinct heteroaromatic pharmacophore, which contains multiple nitrogen atoms, suggests potential for significant biological activity and makes it a valuable scaffold in medicinal chemistry research. Its structural characteristics indicate it may serve as a key intermediate or a target molecule in the design and synthesis of novel enzyme inhibitors or receptor modulators. Researchers can leverage this compound in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a building block for developing more complex chemical entities. This product is intended for research and manufacturing applications only and is not for use in diagnostic or therapeutic procedures involving humans or animals.

Properties

IUPAC Name

4-methoxy-1-methyl-6-oxo-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-23-11-13(15(26-2)9-16(23)24)18(25)22-10-14-17(21-8-7-20-14)12-3-5-19-6-4-12/h3-9,11H,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPSRQMGYCGSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-methyl-6-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions.

    Introduction of the Pyridine and Pyrazine Moieties: This step often involves nucleophilic substitution reactions where the pyridine and pyrazine rings are introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

    Methoxylation and Methylation: These functional groups can be introduced through standard methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could help in the precise control of reaction conditions and the minimization of by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The methoxy and methyl groups can be substituted under appropriate conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-1-methyl-6-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases due to its dihydropyridine core.

    Industry: Used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with biological targets. The dihydropyridine core is known to interact with calcium channels, potentially modulating their activity. The pyridine and pyrazine moieties can interact with various enzymes and receptors, influencing their activity through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound utilizes a pyridine ring, whereas analogs in and employ pyridazine.

Substituent Diversity: The target compound’s [3-(pyridin-4-yl)pyrazin-2-yl]methyl group introduces a bipyridyl motif, which may enhance π-π stacking interactions in protein binding pockets. In contrast, the methoxyphenyl group in and the phenoxy-phenyl group in prioritize hydrophobic interactions. The piperazine-carboxamide in offers conformational flexibility, a common feature in kinase inhibitors.

Molecular Weight : The target compound (378.38 g/mol) is intermediate in size compared to the benzoxazin-piperazine derivative (455.8 g/mol) in , suggesting differences in bioavailability or permeability.

Functional Group Analysis

  • Carboxamide Linkage : All compounds share a carboxamide group, critical for hydrogen bonding with target proteins. The target compound’s pyrazine-pyridylmethyl side chain may provide additional hydrogen-bond acceptors via its nitrogen atoms.
  • Electron-Withdrawing Groups: The ketone at position 6 in the target compound and analogs (e.g., ) may stabilize the enol tautomer, influencing reactivity or binding.

Biological Activity

4-Methoxy-1-methyl-6-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15_{15}H16_{16}N4_{4}O3_{3}
  • Molecular Weight : 284.31 g/mol
  • CAS Number : Not specified in available literature

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in various biochemical pathways. For instance, it may target enzymes involved in metabolic processes or signal transduction pathways.
  • Receptor Modulation : It may interact with various receptors, influencing cellular responses. This interaction can lead to alterations in cell signaling pathways associated with growth, apoptosis, and inflammation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens, potentially making it useful in treating infections.

Anticancer Activity

A study investigated the compound's effect on cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner:

Concentration (μM)Cell Viability (%)
0100
1085
2565
5040
10020

The IC50 value was determined to be approximately 30 μM, suggesting potent anticancer properties.

Antimicrobial Activity

In another study focusing on antimicrobial efficacy, the compound demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli20

These results indicate potential applications in treating bacterial infections.

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